O-Acetyl-L-serine hydrochloride
Overview
Description
Hydrochloric acid, a component of this compound, is a colorless solution with a distinctive pungent smell. It is classified as a strong acid and is a component of the gastric acid in the digestive systems of most animal species, including humans .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Hydrochloric acid, for example, is a colorless, transparent liquid that fumes in air if concentrated .Scientific Research Applications
Synthesis and Conversion Applications
- (S)-3-Acetoxy-2-aminopropanoic acid hydrochloride plays a role in the synthesis of various compounds. For example, it is involved in the synthesis of 3-amino-4-oxopropanoic acid hydrochloride (aspartate 1-semialdehyde hydrochloride), a labile α-aminoaldehyde, through the ozonolysis process. This compound is a stable cyclic form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997).
Enantioselective Synthesis
- It is used in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives. These derivatives, which are β-analogues of aromatic amino acids, can be prepared via electrophilic attack routes (Arvanitis et al., 1998).
Novel Access in Synthesis
- The compound is involved in novel synthesis methods, such as the preparation of L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid. This process involves esterification, chloroformylation, and ammonolysis, showcasing the compound's versatility in chemical synthesis (Su Wei-ke, 2008).
Lipase-Catalyzed Enantiomer Separation
- The compound also finds application in lipase-catalyzed enantiomer separation processes. It is used in the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, demonstrating its utility in producing optically pure compounds (Kamal, Khanna, & Krishnaji, 2007).
Biochemical Applications
- In the field of biochemistry, it is employed in the production of 3-hydroxypropanoic acid (3-HP) from glycerol by metabolically engineered bacteria. 3-HP is a valuable chemical with wide industrial applications, such as in bioplastic production (Jers, Kalantari, Garg, & Mijakovic, 2019).
Chemo-enzymatic Routes
- It is utilized in chemo-enzymatic routes for preparing chiral compounds. For instance, it is used in the enzymatic preparation of S-isomer substrates employing Porcine pancreas lipase (PPL) as a biocatalyst. This showcases its role in producing chiral β-hydroxy acid (Zhao, Ma, Fu, & Zhang, 2014).
Water Sample Analysis
- In environmental science, the compound assists in the determination of 1-aminopropan-2-one in water samples, a component of dissolved sewage. This application highlights its role in environmental monitoring and analysis (Dawit, Williams, & Fitzsimons, 2001).
Mechanism of Action
Target of Action
O-Acetyl-L-serine hydrochloride, also known as (S)-3-Acetoxy-2-aminopropanoic acid hydrochloride or O-ACETYL-L-SERINE HCL, primarily targets the enzyme O-acetyl-L-serine (thiol)lyase (OASTL) . This enzyme plays a crucial role in the biosynthesis of the amino acid cysteine in bacteria and plants .
Mode of Action
The compound acts as a substrate for OASTL . It is biosynthesized by the acetylation of serine by the enzyme serine transacetylase . The enzyme OASTL, using sulfide sources, then converts this ester into cysteine, releasing acetate .
Biochemical Pathways
This compound is involved in the biosynthesis of cysteine , a sulfur-containing amino acid . It is an intermediate in this process, which occurs in bacteria and plants . The compound is derived from serine and is converted into cysteine by OASTL .
Pharmacokinetics
It is known that the compound is used as a substrate for oastl in the biosynthesis of cysteine .
Result of Action
The primary result of the action of this compound is the production of cysteine , a sulfur-containing amino acid . This is a crucial component of proteins and plays a vital role in various biological processes .
Action Environment
The action of this compound is influenced by both internal and external environments . It is known to function as a signal molecule that can regulate the expression of specific gene clusters in response to environmental factors . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
O-Acetyl-L-serine hydrochloride plays a significant role in biochemical reactions. It is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase(s) (OASTL) involved in cysteine biosynthesis . The nature of these interactions involves the conversion of this ester into cysteine, releasing acetate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by acting as a signaling molecule, leading to changes in transcript levels of a specific gene set irrespective of the sulfur status of the plant .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an intermediate in the biosynthesis of cysteine. It is biosynthesized by acetylation of the serine by the enzyme serine transacetylase . This process leads to binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it plays a crucial role in the biosynthesis of cysteine, influencing the function of cells and specific genes over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of cysteine biosynthesis in bacteria and plants . It interacts with the enzyme serine transacetylase, which acetylates serine to produce this compound .
Properties
IUPAC Name |
(2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQOSZSPKMBSRW-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659847 | |
Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66638-22-0 | |
Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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